Ambivalon hydrochloride
Overview
Description
Ambivalon hydrochloride, also known as amitriptyline N-oxide, is a tricyclic antidepressant introduced in Europe in the 1970s for the treatment of depression. It is both an analogue and metabolite of amitriptyline, sharing similar effects and efficacy as an antidepressant. This compound is known for its faster onset of action and fewer adverse effects compared to amitriptyline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ambivalon hydrochloride involves the oxidation of amitriptyline. The reaction typically uses hydrogen peroxide or peracids as oxidizing agents under controlled conditions to convert amitriptyline to its N-oxide form. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis, to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
Ambivalon hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to its N-oxide form.
Reduction: Reduction back to amitriptyline under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Amitriptyline N-oxide (this compound).
Reduction: Amitriptyline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ambivalon hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Used as an antidepressant with a faster onset of action and fewer side effects compared to amitriptyline.
Industry: Employed in the synthesis of other tricyclic antidepressants and related compounds.
Mechanism of Action
Ambivalon hydrochloride acts primarily as a serotonin and norepinephrine reuptake inhibitor. It also functions as a serotonin receptor antagonist and H1 receptor antagonist. The compound has a lower affinity for the α1-adrenergic receptor and muscarinic acetylcholine receptors compared to amitriptyline, contributing to its reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: The parent compound of Ambivalon hydrochloride, with similar antidepressant effects but a slower onset of action and more side effects.
Imipraminoxide: Another tricyclic antidepressant with similar pharmacological properties.
Uniqueness
This compound is unique due to its faster onset of action and reduced side effects compared to amitriptyline. It has a significantly lower affinity for the α1-adrenergic receptor and muscarinic acetylcholine receptors, making it a more favorable option for patients who experience adverse effects with amitriptyline .
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELYQHCTXSGSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962775 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-dimethylpropan-1-amine N-oxide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-60-2 | |
Record name | Amitriptyline, N-oxide, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004290602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambivalon hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-dimethylpropan-1-amine N-oxide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMITRIPTYLINOXIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UBD0MM0IB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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